molecular formula C9H15N3S B13276870 (2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]ethyl)(methyl)amine

(2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]ethyl)(methyl)amine

Cat. No.: B13276870
M. Wt: 197.30 g/mol
InChI Key: WWJQPOUUOYEICQ-UHFFFAOYSA-N
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Description

(2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]ethyl)(methyl)amine is a chemical compound with the molecular formula C9H15N3S It is characterized by the presence of a pyrimidine ring substituted with dimethyl groups and a sulfanyl group, which is further connected to an ethyl and methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]ethyl)(methyl)amine typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with an appropriate ethylating agent, followed by methylation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]ethyl)(methyl)amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

(2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]ethyl)(methyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]ethyl)(methyl)amine involves its interaction with specific molecular targets. The sulfanyl group can form bonds with metal ions or other electrophilic centers, while the amine group can participate in hydrogen bonding and nucleophilic attacks. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methylbenzoic acid
  • 3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}propanoic acid

Uniqueness

(2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]ethyl)(methyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-methylethanamine

InChI

InChI=1S/C9H15N3S/c1-7-6-8(2)12-9(11-7)13-5-4-10-3/h6,10H,4-5H2,1-3H3

InChI Key

WWJQPOUUOYEICQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCCNC)C

Origin of Product

United States

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